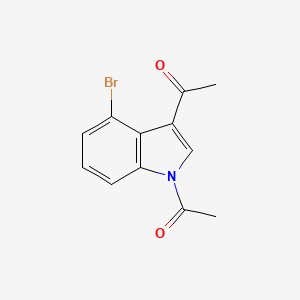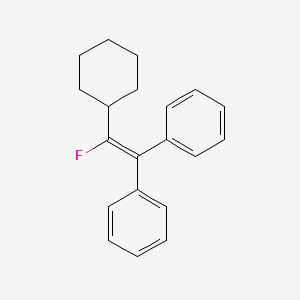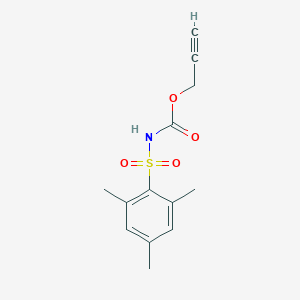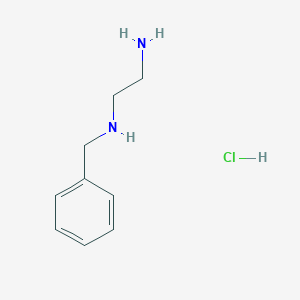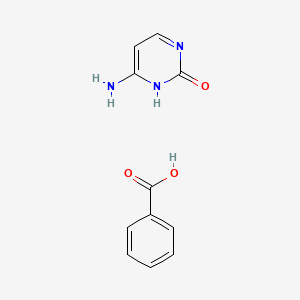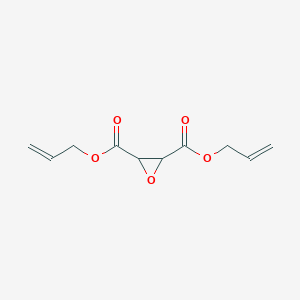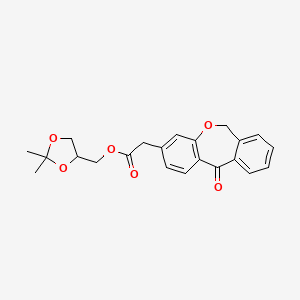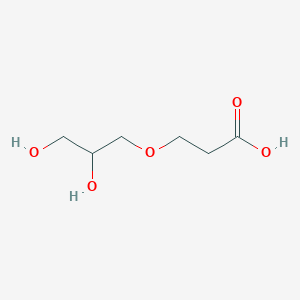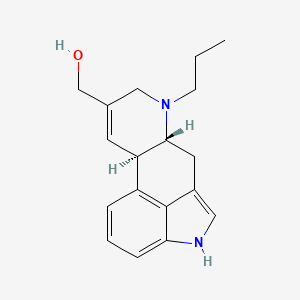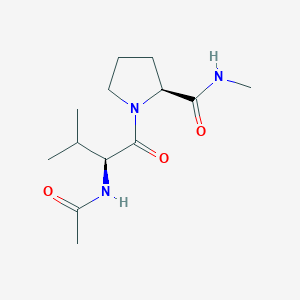
N-Acetyl-L-valyl-N-methyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-valyl-N-methyl-L-prolinamide is a synthetic oligopeptide compound It is composed of a sequence of amino acids, including valine and proline, which are modified with acetyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-N-methyl-L-prolinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the growing peptide chain.
Coupling: Addition of the next amino acid, which is activated to form a peptide bond with the growing chain.
Cleavage: Removal of the peptide from the resin support and final deprotection of side chains.
Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) for coupling and trifluoroacetic acid (TFA) for deprotection and cleavage.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired scale and purity. Automation of SPPS allows for efficient and reproducible production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-valyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking of peptide bonds in the presence of water or acids/bases.
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its structure and properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to changes in the compound’s oxidation state.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield individual amino acids, while oxidation and reduction can lead to various modified peptides.
Scientific Research Applications
N-Acetyl-L-valyl-N-methyl-L-prolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N-Acetyl-L-valyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl modifications may enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-leucyl-L-isoleucylglycyl-L-valyl-N-methyl-L-prolinamide: Another oligopeptide with a similar structure but different amino acid sequence.
N-Acetyl-N-methylglycylglycyl-L-valyl-D-alloisoleucyl-L-threonyl-N-methyl-L-leucyl-L-isoleucyl-N5-(diaminomethylene)-L-ornithyl-N-ethyl-L-prolinamide: A more complex peptide with additional amino acids and modifications.
Uniqueness
N-Acetyl-L-valyl-N-methyl-L-prolinamide is unique due to its specific sequence and modifications, which confer distinct structural and functional properties. These characteristics make it valuable for targeted research and applications in various scientific fields.
Properties
CAS No. |
63192-87-0 |
|---|---|
Molecular Formula |
C13H23N3O3 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-8(2)11(15-9(3)17)13(19)16-7-5-6-10(16)12(18)14-4/h8,10-11H,5-7H2,1-4H3,(H,14,18)(H,15,17)/t10-,11-/m0/s1 |
InChI Key |
LZHCDBSAJUUWHP-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
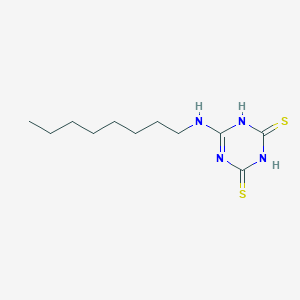
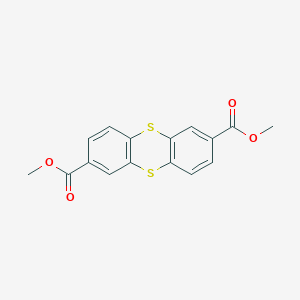

![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
